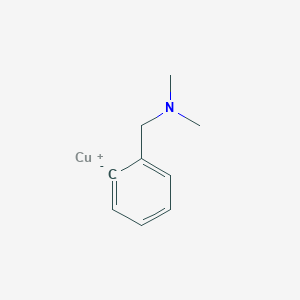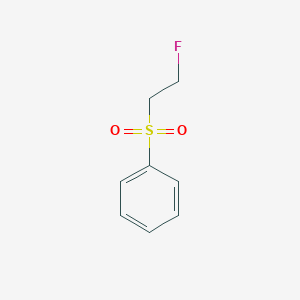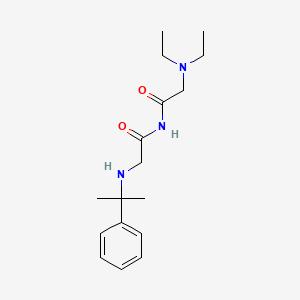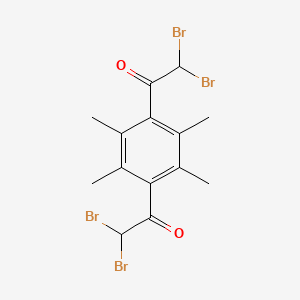
copper(1+);N,N-dimethyl-1-phenylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(1+);N,N-dimethyl-1-phenylmethanamine is a coordination compound where copper is in the +1 oxidation state, coordinated to N,N-dimethyl-1-phenylmethanamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-phenylmethanamine can be achieved through the Eschweiler-Clarke reaction, which involves the methylation of benzylamine using formaldehyde and formic acid . The reaction proceeds under mild conditions and yields the desired amine.
For the preparation of the copper(1+) complex, a common method involves the reaction of copper(I) chloride with N,N-dimethyl-1-phenylmethanamine in an inert atmosphere to prevent oxidation of copper(I) to copper(II). The reaction is typically carried out in a solvent such as acetonitrile or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of N,N-dimethyl-1-phenylmethanamine often involves the same Eschweiler-Clarke reaction but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The copper(1+) complex can be produced in bulk by scaling up the laboratory synthesis methods, ensuring that the inert atmosphere is maintained throughout the process to prevent oxidation.
Análisis De Reacciones Químicas
Types of Reactions
Copper(1+);N,N-dimethyl-1-phenylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.
Substitution: The ligand N,N-dimethyl-1-phenylmethanamine can be substituted with other ligands in the presence of suitable reagents.
Coordination: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Substitution: Reagents such as halides, phosphines, and other amines can be used for substitution reactions.
Coordination: Various ligands such as phosphines, amines, and carboxylates can coordinate to the copper center.
Major Products Formed
Oxidation: Copper(II) complexes with N,N-dimethyl-1-phenylmethanamine.
Substitution: New copper(I) complexes with different ligands.
Coordination: Mixed-ligand copper(I) or copper(II) complexes.
Aplicaciones Científicas De Investigación
Copper(1+);N,N-dimethyl-1-phenylmethanamine has several scientific research applications:
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biological Studies: Research is ongoing to explore its potential as a model compound for studying copper-containing enzymes and proteins.
Mecanismo De Acción
The mechanism by which copper(1+);N,N-dimethyl-1-phenylmethanamine exerts its effects involves the coordination of the N,N-dimethyl-1-phenylmethanamine ligand to the copper(I) center. This coordination stabilizes the copper(I) oxidation state and allows the compound to participate in various catalytic and coordination reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or coordination chemistry .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylbenzylamine: Similar structure but without the copper center.
Copper(I) chloride: Copper(I) compound without the N,N-dimethyl-1-phenylmethanamine ligand.
Copper(II) complexes: Copper in the +2 oxidation state with various ligands.
Uniqueness
Copper(1+);N,N-dimethyl-1-phenylmethanamine is unique due to the combination of the copper(I) center and the N,N-dimethyl-1-phenylmethanamine ligand. This combination imparts specific chemical properties that are not observed in either the ligand or the copper(I) ion alone.
Propiedades
Número CAS |
38286-29-2 |
|---|---|
Fórmula molecular |
C9H12CuN |
Peso molecular |
197.74 g/mol |
Nombre IUPAC |
copper(1+);N,N-dimethyl-1-phenylmethanamine |
InChI |
InChI=1S/C9H12N.Cu/c1-10(2)8-9-6-4-3-5-7-9;/h3-6H,8H2,1-2H3;/q-1;+1 |
Clave InChI |
MVPYYSYCAKMWSO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC=CC=[C-]1.[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate](/img/structure/B14671820.png)

![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)



![3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14671855.png)



![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)



